molecular formula C20H26O5 B11636571 methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11636571
M. Wt: 346.4 g/mol
InChI Key: WNTZREHBSYHJTF-UHFFFAOYSA-N
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Description

Methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antibacterial effects . Additionally, it may interact with inflammatory pathways, reducing inflammation through the inhibition of specific enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate
  • 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Uniqueness

Methyl 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C20H26O5/c1-5-6-7-8-9-17-13(2)16-11-10-15(12-18(16)25-20(17)22)24-14(3)19(21)23-4/h10-12,14H,5-9H2,1-4H3

InChI Key

WNTZREHBSYHJTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)OC)OC1=O)C

Origin of Product

United States

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